
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is a synthetic organic compound known for its use as a herbicide and plant growth regulator. It is a member of the phenoxypropionic acid family and is structurally related to other herbicides like 2,4,5-T. This compound is characterized by its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 2-butoxypropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-(2,4,5-trichlorophenoxy)propionic acid and 2-butoxypropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and 2-butoxypropanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted phenoxypropionic acid derivatives.
Scientific Research Applications
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in understanding hormone mimicry and plant physiology.
Industry: Utilized as a herbicide for controlling broad-leaved weeds and woody plants in agricultural settings.
Mechanism of Action
The compound exerts its effects by mimicking natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled cell elongation and division. This disrupts normal growth processes, causing the plant to grow abnormally and eventually die. The molecular targets include auxin-binding proteins and pathways involved in nucleic acid biosynthesis and cell elongation .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar herbicidal properties.
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP): A related compound with a dichlorophenoxy group instead of trichlorophenoxy.
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP): A phenoxypropionic acid derivative with a different substitution pattern on the aromatic ring.
Uniqueness
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to its specific ester linkage and the presence of a butoxypropyl group, which influences its solubility, stability, and overall herbicidal activity. This structural uniqueness allows it to be effective in different environmental conditions and against a broader spectrum of plant species compared to its analogs .
Properties
CAS No. |
15067-52-4 |
|---|---|
Molecular Formula |
C16H21Cl3O4 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-4-5-6-21-10(2)9-22-16(20)11(3)23-15-8-13(18)12(17)7-14(15)19/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI Key |
GGBJOVSUUMMPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)
![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
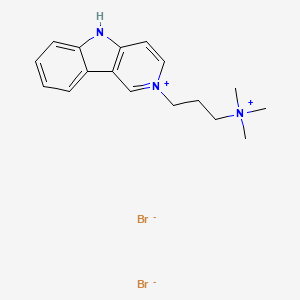
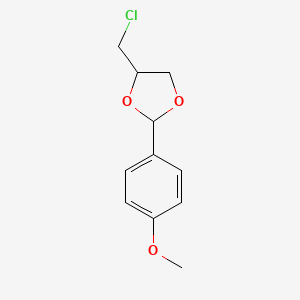
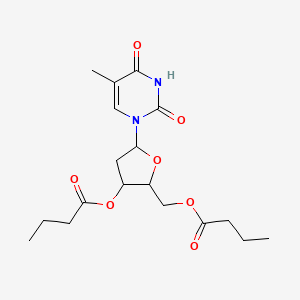
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)
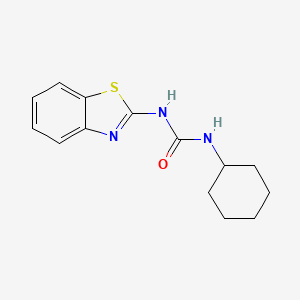
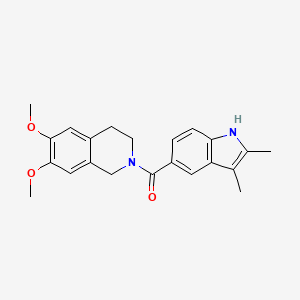

![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

